molecular formula C27H31NO4 B3813271 [1-[3-(2-furyl)-3-phenylpropanoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol

[1-[3-(2-furyl)-3-phenylpropanoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol

Cat. No.: B3813271
M. Wt: 433.5 g/mol
InChI Key: CTAYXNWTXGBCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceutical drugs. The presence of the furyl and phenoxyethyl groups suggest that this compound may have unique chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring provides a basic nitrogen, while the furyl and phenyl groups contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The piperidine ring might undergo reactions at the nitrogen atom, while the furyl and phenyl groups could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperidine ring and the aromatic furyl and phenyl groups could affect the compound’s solubility, boiling point, and other properties .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many piperidine derivatives are active in the central nervous system, so this compound might interact with various neurotransmitter receptors or other targets .

Properties

IUPAC Name

3-(furan-2-yl)-1-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4/c29-21-27(15-19-31-23-10-5-2-6-11-23)13-16-28(17-14-27)26(30)20-24(25-12-7-18-32-25)22-8-3-1-4-9-22/h1-12,18,24,29H,13-17,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAYXNWTXGBCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCOC2=CC=CC=C2)CO)C(=O)CC(C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[3-(2-furyl)-3-phenylpropanoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
Reactant of Route 2
Reactant of Route 2
[1-[3-(2-furyl)-3-phenylpropanoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
Reactant of Route 3
Reactant of Route 3
[1-[3-(2-furyl)-3-phenylpropanoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
Reactant of Route 4
[1-[3-(2-furyl)-3-phenylpropanoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
Reactant of Route 5
[1-[3-(2-furyl)-3-phenylpropanoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
Reactant of Route 6
[1-[3-(2-furyl)-3-phenylpropanoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.